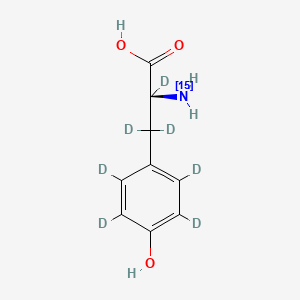
L-Tyrosine-15N,d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine-15N,d7 is a labeled form of L-Tyrosine, a non-essential amino acid. This compound is labeled with both deuterium (d7) and nitrogen-15 (15N), making it useful in various scientific research applications. L-Tyrosine itself is known for its role in protein synthesis and as a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine .
准备方法
Synthetic Routes and Reaction Conditions
L-Tyrosine-15N,d7 is synthesized by incorporating stable isotopes of hydrogen (deuterium) and nitrogen (15N) into the L-Tyrosine molecule. The synthesis typically involves the use of isotope-labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes. The exact synthetic routes can vary, but they generally involve the following steps:
Starting Material: The synthesis begins with commercially available L-Tyrosine.
Isotope Incorporation: The hydrogen atoms in the L-Tyrosine molecule are replaced with deuterium atoms using deuterated reagents. Similarly, nitrogen-15 is incorporated using nitrogen-15 labeled ammonia or other nitrogen sources.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isotope-labeled precursors are used to produce this compound in bulk.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Packaging and Distribution: The compound is then packaged and distributed to research institutions and laboratories.
化学反应分析
Types of Reactions
L-Tyrosine-15N,d7 undergoes various chemical reactions, including:
Oxidation: L-Tyrosine can be oxidized to form L-DOPA (L-3,4-dihydroxyphenylalanine), which is a precursor to dopamine.
Reduction: Reduction reactions can convert L-Tyrosine to other derivatives.
Substitution: Substitution reactions can introduce different functional groups into the L-Tyrosine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various reagents, depending on the desired substitution, are used under controlled conditions.
Major Products
L-DOPA: Formed through oxidation.
Various Derivatives: Formed through reduction and substitution reactions.
科学研究应用
L-Tyrosine-15N,d7 is a stable isotope of the non-essential amino acid L-Tyrosine, which is crucial for protein synthesis . Isotope-labeled counterparts of tyrosine, including this compound, are valuable in various scientific research applications, particularly in nuclear magnetic resonance (NMR) based studies .
Scientific Research Applications
- Biomolecular NMR: this compound can be employed in NMR-based research to study the structure, dynamics, and binding of biological macromolecules .
- Metabolism and Metabolomics: Stable isotopes of tyrosine are used to track its metabolic pathways in the body . For example, [2H4]tyrosine and lactose-[15N]ureide may serve as potential biomarker candidates to evaluate the effects of pro- and prebiotics on colonic health .
- Proteomics: Tyrosine stable isotopes can be utilized to study protein synthesis and turnover .
- Neurological Studies: Tyrosine is a precursor to catecholamines like dopamine and norepinephrine, and this compound can help investigate the effects of tyrosine on neurotransmitter synthesis and cognitive functions .
Case Studies and Research Findings
- Chemically Induced Dynamic Nuclear Polarization (CIDNP): In a study of N-acetyl-L-tyrosine reacting with nitrite/hydrogen peroxide/horseradish, emission was observed in the 15N NMR signals of 3-nitro-N-acetyl-L-tyrosine and the 1-nitrocyclohexa-2,5-dien-4-one derivative of N-acetyl-L-tyrosine . The study showed that the occurrence of 15N CIDNP proves the formation of radical pairs .
- Parkinson's Disease: A study used L-tyrosine to test the effects of supplementation on blood pressure, plasma tyrosine, norepinephrine levels, and autonomic responses to exercise in Parkinson's disease patients . While L-tyrosine was safe and well-tolerated, the results were inconclusive regarding its effect on orthostatic hypotension .
- Cognitive Function: Research has explored the impact of tyrosine administration on cognitive control functions, such as response inhibition, task switching, and working memory, especially in demanding circumstances .
Safety Information
作用机制
L-Tyrosine-15N,d7 exerts its effects by participating in the same biochemical pathways as unlabeled L-Tyrosine. It is incorporated into proteins and converted into neurotransmitters such as dopamine, norepinephrine, and epinephrine. The labeled isotopes allow researchers to track these processes with high precision using techniques like nuclear magnetic resonance (NMR) and mass spectrometry .
相似化合物的比较
Similar Compounds
L-Tyrosine-13C9,d7: Labeled with carbon-13 and deuterium.
L-Tyrosine-15N: Labeled with nitrogen-15 only.
L-Tyrosine-d7: Labeled with deuterium only
Uniqueness
L-Tyrosine-15N,d7 is unique due to its dual labeling with both deuterium and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in research applications, making it a valuable tool for studying complex biochemical processes .
属性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
189.22 g/mol |
IUPAC 名称 |
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,5D2,8D,10+1 |
InChI 键 |
OUYCCCASQSFEME-IXRIYXPNSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O)[15NH2])[2H])[2H])O)[2H] |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















